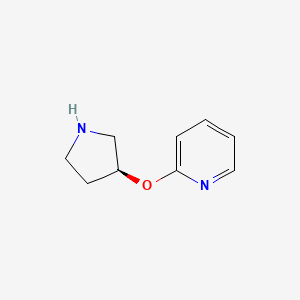

(S)-2-(Pyrrolidin-3-yloxy)-pyridine

Description

Significance of Chiral Heterocyclic Compounds in Modern Chemistry

Chiral heterocyclic compounds are of paramount importance in modern chemistry, largely because of their prevalence in biologically active molecules and their utility as catalysts and synthetic intermediates. nih.govcymitquimica.com The introduction of a heteroatom and a chiral center into a cyclic framework imparts specific electronic and steric properties that can profoundly influence molecular interactions. nih.gov In the pharmaceutical industry, the therapeutic activity of a drug is often dependent on a single enantiomer, making the synthesis of enantiomerically pure heterocyclic compounds a critical endeavor. ontosight.ai The ability of these compounds to engage in specific, high-affinity binding with biological targets like enzymes and receptors is a direct consequence of their well-defined three-dimensional structures. ontosight.ai

Overview of Pyridine (B92270) and Pyrrolidine (B122466) Ring Systems in Molecular Design

The pyridine ring is a fundamental six-membered aromatic heterocycle containing a nitrogen atom. ontosight.ai Its electron-deficient nature and the presence of a lone pair of electrons on the nitrogen atom make it a versatile component in molecular design, capable of participating in a variety of chemical transformations and coordination with metal centers. researchgate.netchemscene.com The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in numerous natural products and pharmaceuticals. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for establishing specific interactions with biological macromolecules. The combination of these two ring systems in a single molecule, as seen in (S)-2-(Pyrrolidin-3-yloxy)-pyridine, offers a powerful strategy for creating structurally diverse and functionally optimized compounds.

Scope and Academic Research Relevance of the Compound

This compound is a compound of significant interest in academic and industrial research. It serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the pyrrolidine-pyridine scaffold is found in a number of biologically active compounds. ontosight.ai Furthermore, its structure makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. nih.gov The nitrogen atoms in both the pyridine and pyrrolidine rings can act as coordination sites for metal ions, and the chiral pyrrolidine backbone can effectively transfer stereochemical information to the catalytic center, thereby controlling the stereochemical outcome of a reaction. Research in this area focuses on exploring its utility in a variety of catalytic transformations and on the development of novel derivatives with enhanced properties.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZWWJMAFNEKFU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Data

The fundamental properties of (S)-2-(Pyrrolidin-3-yloxy)-pyridine are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | chemscene.com |

| Molecular Weight | 164.20 g/mol | chemscene.com |

| CAS Number | 1029805-88-6 | chemscene.com |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Optical Rotation [α] | Not specified in literature | |

| Solubility | Not specified in literature |

Sophisticated Spectroscopic and Structural Elucidation of S 2 Pyrrolidin 3 Yloxy Pyridine

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution and, in some cases, in the solid state. ipb.pt For a chiral molecule like (S)-2-(Pyrrolidin-3-yloxy)-pyridine, a suite of advanced NMR experiments is necessary to unambiguously assign its stereochemistry and understand its conformational dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Overlapping Signal Assignment

Two-dimensional (2D) NMR experiments are fundamental for establishing the covalent framework of a molecule by revealing through-bond correlations between nuclei. scribd.comlibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically over two to three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between the protons on the pyrrolidine (B122466) ring, for instance, between the methine proton at the chiral center (C3) and the adjacent methylene (B1212753) protons (C2 and C4). It would also show couplings between the aromatic protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. researchgate.net HSQC is crucial for assigning the ¹³C NMR spectrum, which can be complex for heterocyclic compounds. ipb.pt Each C-H bond in this compound would be represented by a cross-peak in the HSQC spectrum, definitively linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. usask.ca This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the proton at C3 of the pyrrolidine ring and the carbon atom of the pyridine ring attached to the oxygen (C2'), confirming the ether linkage.

A representative table of expected NMR data is provided below. The exact chemical shifts can be influenced by the solvent used for the analysis. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine C2' | - | ~163 | H3, H3', H4' |

| Pyridine C3' | ~6.8 | ~117 | C2', C4', C5' |

| Pyridine C4' | ~7.6 | ~139 | C2', C3', C5', C6' |

| Pyridine C5' | ~6.7 | ~111 | C3', C4', C6' |

| Pyridine C6' | ~8.1 | ~147 | C2', C4', C5' |

| Pyrrolidine C3 | ~5.0 | ~75 | C2', C2, C4, C5 |

| Pyrrolidine C2 | ~3.3, ~3.1 | ~50 | C3, C4, C5 |

| Pyrrolidine C4 | ~2.2, ~2.0 | ~30 | C2, C3, C5 |

| Pyrrolidine C5 | ~3.2, ~3.0 | ~53 | C2, C3, C4 |

| Pyrrolidine N1-H | Variable | - | C2, C5 |

Solid-State NMR for Crystalline Forms (if applicable for derivatives)

While solution-state NMR is the most common technique for structural elucidation, solid-state NMR (ssNMR) can provide invaluable information about the structure and dynamics of molecules in their crystalline form. This is particularly relevant for derivatives of this compound that may exist as stable crystalline solids. ssNMR can be used to study polymorphism, identify different crystalline forms, and determine the conformation of the molecule in the solid state, which may differ from its solution conformation.

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity and material properties of a chiral compound are often enantiomer-specific. hplc.eumz-at.de Therefore, it is essential to determine the enantiomeric purity of this compound. Chiral chromatography is the most widely used technique for this purpose. csfarmacie.czmerckmillipore.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. csfarmacie.cznih.gov The principle of this technique relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrin-based phases. hplc.eucsfarmacie.cznih.gov For the separation of a basic compound like this compound, a polysaccharide-based CSP or a Pirkle-type CSP would be a suitable starting point. hplc.eucsfarmacie.cz The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier, is crucial for achieving optimal separation. csfarmacie.cz

| Parameter | Typical Value/Condition |

| Column | Chiralcel® OD-H, Chiralpak® AD-H, or equivalent polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of the (S) and (R) enantiomers |

Gas Chromatography (GC) with Chiral Columns (if volatile derivatives)

For volatile compounds, Gas Chromatography (GC) with a chiral column is an effective method for enantiomeric separation. chromatographyonline.com While this compound itself may not be sufficiently volatile, derivatization can be employed to increase its volatility. For example, acylation of the secondary amine of the pyrrolidine ring could produce a derivative suitable for GC analysis.

Chiral GC columns often utilize cyclodextrin (B1172386) derivatives as the stationary phase. chromatographyonline.comsigmaaldrich.comelementlabsolutions.com The chiral cavity of the cyclodextrin molecule allows for differential inclusion of the enantiomers, leading to their separation. sigmaaldrich.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving successful enantioseparation. chromatographyonline.com

| Parameter | Typical Value/Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient from a low to a high temperature to ensure good peak shape and resolution |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Outcome | Separation of the derivatized enantiomers |

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's connectivity and stereochemistry. For a chiral compound like this compound, single-crystal X-ray diffraction is the most powerful tool to unambiguously determine its absolute configuration. nih.govresearchgate.net

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. researchgate.netresearchgate.net This occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This effect breaks the otherwise perfect inversion symmetry between the diffraction patterns of enantiomers (Friedel's Law), allowing for their differentiation. researchgate.net The correctness of the determined absolute structure is commonly validated using the Flack parameter, which should refine to a value close to zero for the correct enantiomer. nih.govchem-soc.si

A significant challenge arises when analyzing molecules composed solely of light atoms (C, H, N, O), such as this compound itself. researchgate.net The anomalous scattering effect for these elements is very weak, which can make a confident assignment of the absolute configuration difficult. To overcome this limitation, a common strategy is to prepare a crystalline derivative of the target molecule that incorporates a heavier atom. researchgate.net For instance, reacting the basic pyrrolidine nitrogen with an acid containing a heavier element, such as hydrobromic acid to form the hydrobromide salt, would introduce bromine into the crystal lattice. The significantly stronger anomalous scattering from bromine would allow for a highly reliable determination of the absolute configuration, thus confirming the (S)-stereochemistry at the C3 position of the pyrrolidine ring.

While no specific crystal structure has been published for a derivative of this compound, the methodology is robust and has been successfully applied to confirm the configuration of numerous N-aryl pyrrolidine derivatives and other complex chiral molecules. nih.govacs.orgacs.org

**3.4. Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers insights into its conformation. These two methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that cause a change in the molecule's polarizability.

A comprehensive analysis of the IR and Raman spectra of this compound would involve identifying the characteristic vibrational modes associated with its three primary structural components: the pyridine ring, the pyrrolidine ring, and the aryl-alkyl ether linkage. Although specific spectra for this compound are not available, the expected frequencies can be predicted based on extensive data from analogous structures. cdnsciencepub.comaip.orglibretexts.org

Expected Vibrational Frequencies:

Pyridine Ring: The pyridine moiety would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. aps.org A pair of strong ring stretching vibrations, particularly prominent in the Raman spectrum, typically appears in the 1580-1600 cm⁻¹ and 990-1030 cm⁻¹ regions. researchgate.netaps.org Various C-H in-plane and out-of-plane bending modes would also be present at lower wavenumbers.

Pyrrolidine Ring: The saturated pyrrolidine ring would be identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). aip.org As a secondary amine, a characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹, likely appearing as a broad band in the IR spectrum. nih.gov Additionally, CH₂ scissoring, wagging, and twisting modes would produce signals in the fingerprint region (around 1450 cm⁻¹). aip.org

Aryl-Alkyl Ether Linkage: The C-O-C ether group is most readily identified by its strong C-O stretching vibrations. For an aryl-alkyl ether, two distinct absorptions are characteristic: an asymmetric Ar-O stretch typically found near 1250 cm⁻¹ and an asymmetric alkyl-O stretch in the 1050-1150 cm⁻¹ range. libretexts.orgacs.org These bands are usually strong in the IR spectrum.

The following tables summarize the anticipated key vibrational bands for this compound based on data from pyridine, pyrrolidine, and dialkyl/aryl-alkyl ethers.

Table 1: Predicted Principal Infrared (IR) Absorptions

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3300-3500 | N-H Stretch (Pyrrolidine) | Medium, Broad |

| ~3030-3080 | C-H Stretch (Pyridine, aromatic) | Medium to Weak |

| ~2850-2960 | C-H Stretch (Pyrrolidine, aliphatic) | Medium to Strong |

| ~1580-1600 | C=C, C=N Ring Stretch (Pyridine) | Strong to Medium |

| ~1450 | CH₂ Scissor (Pyrrolidine) | Medium |

| ~1250 | Asymmetric Ar-O-C Stretch | Strong |

Data compiled from studies on pyridine, pyrrolidine, and various ethers. libretexts.orgaps.orgchemicalbook.com

Table 2: Predicted Principal Raman Shifts| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3050-3070 | C-H Stretch (Pyridine, aromatic) | Strong |

| ~2850-2960 | C-H Stretch (Pyrrolidine, aliphatic) | Strong |

| ~1580-1610 | C=C, C=N Ring Stretch (Pyridine) | Medium |

| ~1030 | Ring Breathing (Pyridine, trigonal) | Strong, Polarized |

Data compiled from studies on pyridine and pyrrolidine. aps.orgnih.gov

In the actual molecule, electronic coupling between the pyridine ring, the ether oxygen, and the pyrrolidine ring may cause slight shifts in these vibrational frequencies and changes in band intensities compared to the simple analogues. Nevertheless, this predictive analysis provides a robust framework for the interpretation of experimental vibrational spectra.

Computational and Theoretical Investigations of S 2 Pyrrolidin 3 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and energy of molecules. For (S)-2-(Pyrrolidin-3-yloxy)-pyridine, DFT calculations would begin with an initial guess of the molecular geometry, and then the positions of the atoms would be systematically changed to find the arrangement with the lowest energy. This process of geometry optimization leads to the most stable three-dimensional structure of the molecule.

Energy profiles, calculated using DFT, can map the energy changes that occur during chemical reactions or conformational changes. By calculating the energy of the molecule at various points along a reaction coordinate, transition states can be identified, and activation energies can be determined. While specific DFT studies on this compound are not widely published, this methodology is standard for such analyses.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | Varies with basis set |

| Dipole Moment | A measure of the separation of positive and negative charges. | Varies with conformation |

| Bond Lengths | The equilibrium distances between atomic nuclei. | e.g., C-O, C-N, C=C |

| Bond Angles | The angles between adjacent bonds. | e.g., C-O-C, C-N-C |

Note: The values in this table are illustrative as specific published DFT data for this compound is limited. The actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. In related pyridine-containing compounds, the nitrogen atom often influences the distribution of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Predicts chemical reactivity and stability. |

Note: This table illustrates the type of data obtained from FMO analysis. Specific values would require dedicated quantum chemical calculations.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The preferred conformation of this compound can be investigated using molecular mechanics and molecular dynamics simulations. These methods can model the behavior of the molecule in different environments, such as in the gas phase or in a solvent. The conformation of a molecule can be influenced by its surroundings due to intermolecular interactions. In solution, the molecule may adopt a conformation that maximizes favorable interactions with the solvent molecules. Computational studies on similar pyrrolidine-based ligands for nicotinic acetylcholine (B1216132) receptors have shown that their binding affinity is highly dependent on their conformation. semanticscholar.orgresearchgate.net

This compound has several rotatable bonds, which gives it a degree of conformational flexibility. chemscene.com The key rotatable bonds are around the ether linkage connecting the pyrrolidine (B122466) and pyridine (B92270) rings. Molecular dynamics simulations can be used to explore the range of accessible conformations and the energy barriers to rotation around these bonds. Understanding the rotational barriers is important as it determines how easily the molecule can switch between different conformations, which can be critical for its ability to bind to a biological target.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 34.15 Ų | chemscene.com |

| LogP | 0.8223 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 3 | chemscene.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.com |

| Number of Rotatable Bonds | 2 | chemscene.com |

These predicted properties provide a preliminary assessment of the molecule's likely behavior in biological systems.

Reaction Mechanism Elucidation via Computational Modeling

Understanding the formation of this compound is critical for optimizing its synthesis. Computational modeling, particularly the use of quantum mechanics, allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states.

The synthesis of substituted pyrrolidines can be achieved through various methods, including iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions. nih.gov Computational studies of such reactions reveal that highly asynchronous transition states are often energetically favored. nih.gov The stability of these transition states can be analyzed through methods like the analysis of molecular electrostatic potential (MEP) maps, which can reveal favorable "charge match" between reacting atoms in the transition state structure. nih.gov For the formation of the pyrrolidine ring in this compound, similar computational analyses could pinpoint the most plausible reaction pathway and stereochemical outcome by comparing the energies of different transition state geometries.

The ether linkage in this compound is typically formed via a nucleophilic aromatic substitution on the pyridine ring. A relevant and well-studied intramolecular variant of this reaction is the Smiles rearrangement. Theoretical studies on S-N type Smiles rearrangements in pyridine systems have shown that the reaction can proceed through an ipso-substitution pathway. researchgate.net This process generally involves two main steps: an intramolecular ipso-position substitution followed by a subsequent ring closure. researchgate.net

Table 1: Calculated Relative Energies for a Model S-N Type Smiles Rearrangement on a Pyridine Ring

| Species | Relative Energy (kJ/mol) |

| Reactant | 0.00 |

| Intermediate | -64.27 |

| Transition State | 65.98 |

| Product | -116.94 |

| Data sourced from a theoretical study on a typical S–N-type SR reaction involved in the synthesis of thiazinone-fused pyridines. researchgate.net |

Computational Prediction of Spectroscopic Parameters

Computational methods are also pivotal in predicting spectroscopic data, which serves as a means of validating experimentally obtained structures.

Density Functional Theory (DFT) has become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dk The process involves optimizing the molecular geometry of the compound of interest and then calculating the NMR shielding tensors, which are subsequently converted to chemical shifts. A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment. mdpi.com

For this compound, DFT calculations could be used to predict the ¹H and ¹³C NMR spectra. Discrepancies between predicted and experimental values can often be resolved by considering different conformations of the molecule, as the calculated shifts are highly sensitive to the molecular geometry. The choice of the DFT functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to find the best fit with experimental data. mdpi.commdpi.com

Table 2: Hypothetical DFT-Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| Pyridine-H6 | 8.15 | 8.12 |

| Pyridine-H4 | 7.60 | 7.58 |

| Pyridine-H5 | 6.90 | 6.88 |

| Pyridine-H3 | 6.80 | 6.77 |

| Pyrrolidine-CH(O) | 5.30 | 5.25 |

| Pyrrolidine-CH₂ | 3.40-3.60 | 3.35-3.55 |

| Pyrrolidine-CH₂ | 2.10-2.30 | 2.05-2.25 |

| This table is illustrative and does not represent actual experimental data. |

In addition to NMR data, computational methods can predict vibrational spectra, such as Infrared (IR) and Raman. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculated spectra can be compared with experimental data to confirm the presence of specific functional groups and to aid in the complete assignment of the experimental spectrum. For this compound, this would involve identifying the characteristic vibrational modes of the pyridine ring, the pyrrolidine ring, and the C-O-C ether linkage.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with a specific physical property or biological activity. scispace.com For a molecule like this compound, which may be a scaffold for developing new chemical entities with desired properties, SPR modeling can be particularly useful.

These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can encode steric, electronic, and hydrophobic features of the molecules. Statistical methods are then used to build a mathematical model that relates these descriptors to the property of interest. For pyrrolidine-containing compounds, QSAR models have been developed to predict their inhibitory activity against biological targets. scispace.com For instance, a study on spiro[pyrrolidin-3,2-oxindoles] used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that could predict their inhibitory potency against the MDM2-p53 interaction. scispace.com Such models can then be used to virtually screen new, un-synthesized analogs of this compound to prioritize those with the most promising predicted properties.

Computational Exploration of Steric and Electronic Effects on Derivatives

Detailed research findings and data tables related to the computational analysis of steric and electronic properties of this compound derivatives are not available in the public domain based on the conducted search. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate how different substituent groups on the pyrrolidine or pyridine rings influence the molecule's electronic distribution, molecular orbital energies, and steric hindrance. These parameters are crucial in medicinal chemistry for predicting a compound's interaction with biological targets. However, no published studies presenting this specific analysis for this compound were identified.

Applications of S 2 Pyrrolidin 3 Yloxy Pyridine in Asymmetric Catalysis and Ligand Design

As a Chiral Ligand in Transition-Metal Catalysis

(S)-2-(Pyrrolidin-3-yloxy)-pyridine is a hybrid ligand containing both a π-accepting pyridine (B92270) ring and a σ-donating saturated pyrrolidine (B122466) ring. This electronic differentiation, combined with the steric environment imposed by the chiral pyrrolidine, makes it a promising candidate for inducing asymmetry in metal-catalyzed reactions. The ligand is designed to form a stable five-membered chelate ring with a transition metal through the pyridine and pyrrolidine nitrogen atoms.

The design of effective chiral ligands has evolved significantly from early C₂-symmetric systems to more modular, non-symmetrical structures. Pyridine-containing ligands, in particular, have been a focus of extensive research due to their versatile coordination properties. researchgate.net The design of hybrid ligands like this compound is guided by several key principles:

Modularity and Tunability: The scaffold allows for systematic modification. The pyrrolidine ring can be substituted to alter the steric bulk and electronic properties, while the pyridine ring can also be functionalized. This modularity allows for the fine-tuning of the ligand's properties to suit a specific catalytic transformation.

Defined Chiral Pocket: The chiral center on the pyrrolidine ring is positioned to create a well-defined three-dimensional space around the coordinated metal atom. This chiral environment forces the substrates to approach the metal center in a specific orientation, thereby controlling the stereochemical outcome of the reaction.

Electronic Asymmetry: The combination of an sp²-hybridized pyridine nitrogen and an sp³-hybridized pyrrolidine nitrogen creates an electronically asymmetric environment at the metal center. This difference in σ-donation and π-acceptance can influence the reactivity and stability of catalytic intermediates.

Rigid Chelate Formation: The ligand is expected to coordinate in a bidentate (N,N) fashion, forming a conformationally rigid five-membered ring. This rigidity is crucial for the effective transfer of chiral information from the ligand to the catalytic reaction center.

While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the pyridine-pyrrolidine framework is a known component in catalysts for important bond-forming reactions. Ligands with similar structural and electronic features are employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. researchgate.netrsc.org

For instance, related chiral pyridine-based ligands have been successfully used in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. researchgate.net The high reactivity in these transformations is often attributed to the specific electronic and steric properties imparted by the ligand. rsc.org The table below shows representative results for C-C bond formation using related, but different, pyridine-based chiral ligands, illustrating the potential of this ligand class.

Table 1: Performance of Analogous Pyridine-Based Ligands in Asymmetric C-C Coupling Reactions

| Catalytic Reaction | Ligand Type | Metal | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Allylic Alkylation | Pyridine-Aziridine | Pd | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | >95 | 90 | researchgate.net |

| Reductive Heck | Phenyl Pyridine-1(2H)-carboxylate | Rh | Arylboronic Acid | Pyridine derivative | High | Excellent | organic-chemistry.org |

| Heck Coupling | Amino-chroman-4-one bidentate | Pd | Aryl Chloride | Alkene | Good | N/A | researchgate.net |

Note: The data presented is for analogous ligand systems to demonstrate the utility of the pyridine-based scaffold, not for this compound itself.

Stereochemical Induction in Asymmetric Transformations (e.g., Aldol (B89426) Reactions, Allylic Alkylation)

The primary role of a chiral ligand is to control the stereochemistry of a reaction. Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction where the stereochemical outcome is highly dependent on the chiral ligand. nih.govnih.gov In palladium-catalyzed AAA, the chiral ligand influences the geometry of the η³-allyl-palladium intermediate and directs the nucleophilic attack to one of the two allyl termini, or to one face of the allyl group, leading to the preferential formation of one enantiomer. Ligands containing pyridine and a chiral amine moiety, such as pyridine-aziridine ligands, have demonstrated the ability to induce high enantioselectivity in these reactions. researchgate.net The presence of substituents on the chiral part of the ligand can even cause a complete inversion of the induced enantioselectivity, highlighting the sensitivity of the system to steric effects. researchgate.net

Similarly, in asymmetric aldol reactions, chiral ligands coordinate to a metal Lewis acid, which then activates a carbonyl compound. The chiral ligand-metal complex creates a structured environment that dictates the facial selectivity of the enolate attack on the aldehyde, resulting in an enantioenriched product. Chiral 2,2'-bipyridine (B1663995) ligands, for example, have been explored in direct aldol reactions. thieme-connect.de Given its structural features, this compound is a plausible candidate ligand for such transformations, where it would create a chiral Lewis acidic center upon coordination to a suitable metal.

Mechanistic Studies of Ligand-Metal Complex Formation

Understanding the interaction between the ligand and the metal is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies focus on the coordination chemistry of the ligand and its influence on the elementary steps of the catalytic cycle.

Pyridine and its derivatives are widely used ligands in coordination chemistry. researchgate.netwikipedia.org Pyridine itself acts as a σ-donor and a weak π-acceptor. wikipedia.org this compound is expected to act as a bidentate N,N-chelating agent, binding to a metal center via the lone pairs on the pyridine and pyrrolidine nitrogen atoms. This chelation would form a thermodynamically stable five-membered ring, a common and favorable arrangement in coordination chemistry.

The coordination of related ligands provides insight into the expected behavior. For example, studies on copper complexes show that pyridine-amide ligands coordinate in a chelating fashion through the pyridine nitrogen and the amide oxygen. researchgate.net In the absence of a competing donor group like an amide, the secondary amine of the pyrrolidine ring in this compound would be the preferred second coordination site. The ether oxygen is generally a weaker donor and is less likely to be involved in the primary coordination sphere, especially when competing with two nitrogen atoms that can form a stable chelate ring. The resulting metal complex would feature a distorted geometry dictated by the bite angle of the ligand and the coordination preference of the metal.

The chirality of the ligand is the ultimate source of enantioselectivity in an asymmetric catalytic cycle. The chiral ligand-metal complex generates diastereomeric transition states when interacting with the prochiral substrate(s). The difference in the activation energy between these diastereomeric pathways determines the enantiomeric excess of the product.

Mechanistic studies on related copper-catalyzed C-H amination reactions to form pyrrolidines have shown that the nature of the ligand influences both the reaction yield and the diastereoselectivity. nih.gov The steric and electronic properties of the ligand can affect the rate-determining step of the cycle, such as the C-H bond cleavage. nih.gov For a ligand like this compound, the chiral pyrrolidine ring would control the spatial arrangement of the substrates in the metal's coordination sphere during key steps like migratory insertion or reductive elimination. This control ensures that the bond-forming or bond-breaking events occur in a stereochemically defined manner, leading to the amplification of chirality from the ligand to the final product.

Immobilization Strategies for Heterogeneous Asymmetric Catalysis

The transition from homogeneous to heterogeneous asymmetric catalysis represents a pivotal advancement in creating more sustainable and economically viable chemical manufacturing processes. The immobilization of chiral catalysts, including those derived from ligands like this compound, onto solid supports confers significant operational advantages. These include simplified separation of the catalyst from the reaction products, potential for enhanced catalyst stability, and amenability to continuous flow reactor systems. A primary benefit is the straightforward recovery and reuse of often expensive and toxic metal catalysts, a notable challenge in homogeneous setups.

Covalent Grafting onto Solid Supports (e.g., Silica-Supported Catalysts)

Covalent grafting is a widely employed and robust technique for anchoring chiral ligands and their subsequent metal complexes to insoluble supports, thereby minimizing the leaching of the active catalyst into the product stream. Silica (B1680970) (SiO₂) is a favored support material due to its high surface area, robust mechanical properties, thermal stability, and the presence of surface silanol (B1196071) (Si-OH) groups that are readily available for chemical functionalization.

The immobilization process typically begins with the modification of the chiral ligand, such as this compound, to include a linker arm terminating in a reactive group compatible with the support. For silica, a common strategy involves introducing a trialkoxysilane moiety to the ligand structure. This functionalized ligand can then be reacted with the silica surface, where the trialkoxysilane group forms stable, covalent siloxane bonds (Si-O-Si) with the surface silanol groups.

Once the chiral ligand is securely tethered to the silica support, the catalytically active metal, for example, a ruthenium or iridium precursor, is introduced. The immobilized ligand coordinates with the metal center to form the final heterogeneous catalyst. The porous structure of the silica allows reactants to diffuse to the active sites, while the catalyst itself remains confined to the solid phase. This method creates a durable hybrid organic-inorganic material that combines the reactivity of a molecular catalyst with the practical benefits of a solid.

Performance and Recyclability of Immobilized Chiral Catalysts

The efficacy of immobilized chiral catalysts is judged by their catalytic activity, enantioselectivity, and operational stability over multiple uses. The ultimate goal is to match the high performance of the homogeneous analogue while capitalizing on the advantages of heterogenization.

Silica-supported chiral catalysts have proven highly effective in key reactions such as the asymmetric transfer hydrogenation (ATH) of ketones to produce valuable chiral alcohols. For instance, studies on silica-supported chiral diamine-ruthenium complexes, which are structurally and functionally analogous to what would be expected from an immobilized this compound system, demonstrate excellent catalytic performance. These catalysts have achieved high conversions and excellent enantioselectivities, often approaching the levels seen with their soluble counterparts.

A critical advantage of these covalently grafted catalysts is their recyclability. Following a reaction, the solid catalyst can be easily recovered by simple filtration, washed, and redeployed in subsequent reaction cycles. Research has shown that such silica-supported catalysts can be reused multiple times with only a minor decrease in activity and enantioselectivity. For example, in the asymmetric transfer hydrogenation of acetophenone, a silica-supported ruthenium catalyst maintained high conversion and enantioselectivity for at least five cycles. The gradual reduction in performance is often attributed to the slow leaching of the metal from the support, which was confirmed by elemental analysis showing a decrease in the catalyst's ruthenium content over successive runs.

The table below presents representative data for the performance and recyclability of a silica-supported chiral ruthenium catalyst in the asymmetric transfer hydrogenation of an aromatic ketone.

Table 1: Recyclability of a Silica-Supported Chiral Ru-Diamine Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | >99 | 95 |

| 2 | >99 | 95 |

| 3 | 98 | 94 |

| 4 | 96 | 94 |

| 5 | 95 | 93 |

This table is based on representative data for analogous systems reported in the scientific literature.

The successful covalent immobilization of chiral ligands like this compound onto supports such as silica is a key strategy for developing practical and robust catalysts for asymmetric synthesis.

Utility of S 2 Pyrrolidin 3 Yloxy Pyridine As a Chiral Building Block in Complex Molecule Synthesis

Scaffold for the Construction of Structurally Diverse Heterocycles

The structural adaptability of (S)-2-(pyrrolidin-3-yloxy)pyridine makes it an ideal starting material for the synthesis of a wide array of more intricate heterocyclic structures. The pyridine (B92270) and pyrrolidine (B122466) rings offer multiple, chemically distinct sites for modification, enabling the generation of large libraries of compounds with diverse substitution patterns. This diversity is essential for identifying novel compounds with desired biological activities.

Derivatization at the Pyridine Ring

The pyridine ring within the (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold is amenable to a variety of chemical transformations. These modifications are frequently employed to modulate the electronic properties, solubility, and target-binding interactions of the final compounds. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be used to install functional groups onto the pyridine ring. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a versatile handle for further functionalization through amide bond formation or other coupling chemistries.

Modern cross-coupling reactions, particularly those catalyzed by palladium, have become powerful tools for derivatization. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at specific positions on the pyridine ring. The ability to control the regioselectivity of these reactions through the careful selection of catalysts, ligands, and reaction conditions significantly expands the accessible structural diversity.

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | NBS, NCS, etc. | -Br, -Cl |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring of (S)-2-(pyrrolidin-3-yloxy)pyridine contains a secondary amine that serves as a primary site for chemical derivatization. This amine can be readily acylated, alkylated, or sulfonylated to introduce a wide variety of substituents. Such modifications can profoundly influence the basicity, lipophilicity, and conformational preferences of the pyrrolidine ring, which in turn can have a significant impact on the biological activity of the molecule.

N-acylation with various carboxylic acids or their activated derivatives results in the formation of amides, while reactions with sulfonyl chlorides yield sulfonamides. Reductive amination with aldehydes or ketones provides a straightforward route to N-alkylated derivatives. Furthermore, the nitrogen atom can participate in intramolecular ring-forming reactions, leading to the construction of bicyclic systems. The nature of the substituent on the pyrrolidine nitrogen is often a critical determinant for optimizing interactions with biological targets.

Introduction of Additional Chiral Centers

The pre-existing stereocenter in the pyrrolidine ring of (S)-2-(pyrrolidin-3-yloxy)pyridine creates a chiral environment that can influence the stereochemical outcome of subsequent reactions. This allows for the diastereoselective introduction of new chiral centers, a key strategy in the synthesis of complex, three-dimensional molecules. For example, after alkylation of the pyrrolidine nitrogen, the pyrrolidine ring can be further functionalized, for instance at the C4 position. The stereochemistry of the existing C3-oxygen linkage can direct the approach of reagents, leading to the preferential formation of one diastereomer.

The chiral pyrrolidine moiety can also exert an influence on reactions occurring on the pyridine ring. For instance, in the synthesis of atropisomeric biaryl systems via Suzuki coupling, where rotation around the newly formed carbon-carbon bond is restricted, the chiral auxiliary can potentially lead to an enrichment of one atropisomer. The ability to control the stereochemistry at multiple centers is a significant advantage in the synthesis of molecules with well-defined spatial arrangements, which is often a prerequisite for achieving high-affinity and selective binding to biological targets.

Precursors for Biologically Relevant Scaffolds

The (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold is a foundational component in the synthesis of numerous biologically active molecules. Its structural motifs are frequently found in compounds designed to interact with specific receptors and enzymes, particularly within the central nervous system.

Incorporation into Nitrogen-Containing Ring Systems with Potential Biological Applications

The inherent structure of (S)-2-(pyrrolidin-3-yloxy)pyridine is well-suited for the construction of more complex nitrogen-containing ring systems. These systems are prevalent in a vast number of biologically active natural products and synthetic drugs. The secondary amine of the pyrrolidine ring can act as a nucleophile in intramolecular cyclization reactions to form fused or bridged bicyclic structures. For example, following the appropriate functionalization of the pyridine ring with an electrophilic center, an intramolecular cyclization can lead to the formation of novel heterocyclic frameworks.

These nitrogen-containing ring systems are of great interest due to their frequent appearance in molecules with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The rigidified conformations of these bicyclic systems can lead to enhanced binding affinity and selectivity for their intended biological targets.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (focus on molecular design)

(S)-2-(Pyrrolidin-3-yloxy)pyridine is an exceptionally useful starting material for the systematic synthesis of analogs for structure-activity relationship (SAR) studies. The capacity to independently modify the pyridine and pyrrolidine moieties allows medicinal chemists to meticulously probe the specific interactions of each part of the molecule with its biological target. For instance, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the pyridyl ether portion of the molecule often serves as a critical pharmacophoric element that interacts with the receptor's binding site.

Role in Combinatorial Chemistry and Chemical Library Generation

The strategic use of chiral building blocks is fundamental to the successful generation of diverse and effective chemical libraries for drug discovery. (S)-2-(Pyrrolidin-3-yloxy)-pyridine, with its distinct stereochemistry and versatile functional groups, presents itself as an attractive scaffold for combinatorial chemistry. Its inherent structural features allow for the systematic and efficient assembly of large collections of related, yet structurally diverse, small molecules.

Design and Synthesis of Diverse Molecular Libraries Based on the Scaffold

The design of molecular libraries based on the this compound scaffold leverages the presence of reactive sites that allow for the introduction of a wide array of chemical substituents. This process enables a thorough exploration of the chemical space around the core scaffold, which is a crucial step in identifying novel compounds with desired biological activities. The primary point of diversification on the this compound molecule is the secondary amine within the pyrrolidine ring. This amine serves as a versatile handle for a variety of chemical transformations.

The general strategy for the synthesis of a combinatorial library from this scaffold involves a series of parallel reactions where the core scaffold is reacted with a collection of diverse building blocks. These building blocks are carefully selected to introduce a range of physicochemical properties, such as size, polarity, charge, and hydrogen bonding capabilities.

A common approach to generating a library from the this compound scaffold is through N-functionalization of the pyrrolidine ring. This can be achieved through several well-established chemical reactions, including:

Amide Bond Formation: The pyrrolidine nitrogen can be acylated with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides) to generate a library of amides. This is a robust and widely used reaction in medicinal chemistry.

Reductive Amination: The secondary amine can react with a variety of aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives. This method is highly effective for introducing a wide range of substituents.

Sulfonylation: Reaction with various sulfonyl chlorides can produce a library of sulfonamides, which are important functional groups in many therapeutic agents.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively, which can participate in key hydrogen bonding interactions with biological targets.

The synthesis of such libraries can be performed using solution-phase or solid-phase techniques. Solid-phase synthesis, in particular, is well-suited for combinatorial chemistry as it simplifies the purification process, allowing for the use of excess reagents to drive reactions to completion. In a typical solid-phase synthesis, the scaffold would be attached to a resin, followed by the combinatorial diversification steps, and finally, cleavage from the solid support to yield the final products.

The following tables illustrate the potential for generating diverse molecular libraries by reacting this compound with various building blocks.

Table 1: Representative Building Blocks for Amide Library Synthesis

| Carboxylic Acid Building Block | Resulting Amide Functional Group |

| Acetic Acid | Acetamide |

| Benzoic Acid | Benzamide |

| Cyclohexanecarboxylic Acid | Cyclohexanecarboxamide |

| Thiophene-2-carboxylic Acid | Thiophene-2-carboxamide |

| 4-Fluorobenzoic Acid | 4-Fluorobenzamide |

Table 2: Representative Building Blocks for Reductive Amination Library Synthesis

| Aldehyde/Ketone Building Block | Resulting N-Alkyl Group |

| Formaldehyde | N-Methyl |

| Benzaldehyde | N-Benzyl |

| Cyclohexanone | N-Cyclohexyl |

| Pyridine-4-carboxaldehyde | N-(Pyridin-4-ylmethyl) |

| Acetone | N-Isopropyl |

Table 3: Representative Building Blocks for Sulfonamide Library Synthesis

| Sulfonyl Chloride Building Block | Resulting Sulfonamide Functional Group |

| Methanesulfonyl Chloride | Methanesulfonamide |

| Benzenesulfonyl Chloride | Benzenesulfonamide |

| Toluenesulfonyl Chloride | Toluenesulfonamide |

| Thiophene-2-sulfonyl Chloride | Thiophene-2-sulfonamide |

| Dansyl Chloride | Dansylamide |

The systematic combination of the this compound scaffold with these and other diverse building blocks can rapidly generate a large library of novel compounds. The resulting library can then be screened against a variety of biological targets to identify hit compounds with potential therapeutic value. The modular nature of this approach also facilitates subsequent lead optimization efforts, as the structure-activity relationships (SAR) can be readily explored by synthesizing focused sub-libraries with systematic variations of the substituents. While specific large-scale library synthesis based on this exact scaffold is not extensively detailed in publicly available research, the principles of combinatorial chemistry and the successful application of these techniques to similar heterocyclic scaffolds strongly support its utility as a valuable building block for generating diverse molecular libraries. ucl.ac.uknih.gov

Mechanistic Insights into Molecular Interactions of S 2 Pyrrolidin 3 Yloxy Pyridine Derivatives in Vitro/in Silico Focus

Target Binding Site Analysis through Molecular Docking and Dynamics

Computational methods are instrumental in predicting the interactions between small molecules like (S)-2-(Pyrrolidin-3-yloxy)-pyridine derivatives and their biological targets. nih.gov Molecular docking simulations, a key in silico technique, are widely used to forecast the binding modes and affinities of ligands with proteins. nih.gov These predictions are crucial for understanding the potential biological activity and for guiding the design of more potent and selective molecules. nih.govnih.gov

Recent advancements in computational models, including the use of deep learning and sophisticated algorithms, have enhanced the accuracy of predicting drug-target interactions (DTI). arxiv.orgarxiv.org These models can analyze vast datasets of known interactions to identify potential binding sites and predict the strength of these interactions for novel compounds. For instance, studies on various pyridine-containing compounds have successfully used molecular docking to elucidate their binding to specific enzymes and receptors, providing a basis for understanding their therapeutic potential. nih.govacademie-sciences.fr The stability of these predicted complexes can be further assessed through molecular dynamics simulations, which provide insights into the dynamic nature of the ligand-protein interactions over time. academie-sciences.fr

The predictive power of these in silico tools lies in their ability to model the complex interplay of forces that govern molecular recognition, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov By analyzing these interactions, researchers can gain a detailed understanding of how a ligand like this compound might bind to a specific pocket on a protein, a critical step in the drug discovery process. nih.gov

The process of a ligand recognizing and binding to a protein is a complex event that can be effectively studied using computational modeling. researchgate.net These models provide a dynamic view of the interaction, going beyond the static picture offered by docking alone. academie-sciences.fr Techniques like molecular dynamics (MD) simulations allow researchers to observe the conformational changes in both the ligand and the protein as they approach and bind to each other. academie-sciences.frresearchgate.net

Computational models can predict the binding sites of ligands on a protein surface. nih.govbeilstein-journals.org For example, simulated annealing, a computational method, can be used to identify the most energetically favorable binding poses of a ligand around a protein. nih.govbeilstein-journals.org These predictions can then be experimentally validated. nih.gov The insights gained from these models are invaluable for understanding the mechanism of action and for designing new molecules with improved binding affinity and specificity. researchgate.net

The accuracy of these computational models is continually improving with the development of more sophisticated algorithms and the increasing availability of high-performance computing resources. nih.gov These advancements are making it possible to model ever more complex biological systems and to obtain more reliable predictions of ligand-protein recognition events. nih.govarxiv.org

Structure-Activity Relationship (SAR) Studies of Derivatives (focused on molecular design principles)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For pyridine (B92270) derivatives, SAR analyses have revealed key pharmacophoric elements that are crucial for their activity. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.gov

For many pyridine-based compounds, the pyridine ring itself is a critical pharmacophoric element, often involved in hydrogen bonding or pi-stacking interactions with the target protein. nih.govnih.gov The position and nature of substituents on the pyridine ring can significantly influence the molecule's biological activity. nih.govmdpi.com For example, studies on various pyridine derivatives have shown that the presence of specific groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, while bulky groups or halogens may decrease it. nih.gov

The identification of these key pharmacophoric features is often achieved through a combination of chemical synthesis, biological testing, and computational modeling. mdpi.comnih.gov By systematically modifying the structure of the parent compound and observing the effect on its activity, researchers can build a detailed understanding of the pharmacophore. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on molecular recognition and biological activity. The "(S)-" designation in this compound indicates a specific stereoisomer. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.

The precise spatial orientation of functional groups in a molecule determines how it fits into the binding site of a protein. A subtle change in stereochemistry can lead to a drastic loss of binding affinity if a key interaction is disrupted. Computational modeling and experimental studies are crucial for understanding the role of stereochemistry in ligand-protein interactions.

While specific studies on the stereochemical impact of the (S)-pyrrolidin-3-yloxy moiety were not found in the provided search results, the principles of stereoselectivity are universally applicable in drug-target interactions. The specific (S)-configuration would dictate a unique presentation of the pyrrolidine (B122466) ring and its ether linkage to the pyridine, influencing how the entire molecule orients itself within a receptor's binding pocket.

The biological activity of this compound can be modulated by introducing various substituents onto its core structure. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its biological target. nih.govmdpi.com

In vitro studies on various pyridine derivatives have provided valuable insights into these substituent effects. For instance, the introduction of a methyl group can have varying effects on anti-inflammatory and analgesic properties depending on its position on the pyridine ring. mdpi.com Similarly, in the context of antibacterial agents, modifications to a piperazine (B1678402) ring attached to a pyridine core were found to have a remarkable influence on efficacy. nih.gov The presence of cyano groups has also been shown to be biologically effective in some pyridine-2-one derivatives by potentially forming hydrogen bonds with the target protein. daneshyari.com

These observations highlight the importance of systematic exploration of substituent effects in optimizing the biological activity of a lead compound. By carefully selecting and positioning substituents, it is possible to fine-tune the pharmacological profile of a molecule to achieve the desired therapeutic effect.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| TPSA (Topological Polar Surface Area) | 34.15 Ų |

| LogP | 0.8223 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Data sourced from ChemScene. chemscene.com |

Future Research Directions and Academic Outlook

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of optically pure compounds is a cornerstone of modern drug discovery and materials science. While methods exist for creating pyrrolidine (B122466) and pyridine-containing molecules, future research will likely focus on developing more efficient, scalable, and stereoselective routes specifically for (S)-2-(Pyrrolidin-3-yloxy)-pyridine and its analogs. mdpi.comorganic-chemistry.org

Current synthetic approaches often rely on coupling pre-existing chiral pyrrolidine fragments with pyridine (B92270) derivatives or forming the pyrrolidine ring from acyclic precursors. ontosight.aimdpi.com Future advancements could move beyond these traditional methods. One promising direction is the use of enzymatic resolutions or desymmetrization reactions, which could offer high enantioselectivity under mild, environmentally friendly conditions. Another area of exploration is the development of novel organocatalytic or transition-metal-catalyzed reactions that can construct the chiral pyrrolidine ring with the desired stereochemistry in a single, atom-economical step. rsc.org A recent strategy that could be adapted involves the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives, offering a fundamentally new approach to the core structure. bohrium.com

Table 1: Potential Future Stereoselective Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages for this compound |

|---|---|---|

| Enzymatic Synthesis | Use of enzymes (e.g., lipases, hydrolases) for kinetic resolution or desymmetrization. | High enantiopurity (>99% ee), mild reaction conditions, reduced environmental impact. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules to catalyze the formation of the pyrrolidine ring. | Metal-free conditions, operational simplicity, high stereocontrol. rsc.org |

| Transition-Metal Catalysis | Rhodium or Copper-catalyzed asymmetric cycloadditions or hydrogenations to form the chiral center. mdpi.comorganic-chemistry.org | High efficiency and turnover numbers, broad substrate scope, access to diverse analogs. organic-chemistry.org |

| Skeletal Rearrangement | Photo-promoted or chemically induced ring contraction of substituted pyridines. bohrium.com | Utilizes abundant starting materials, offers novel disconnection pathways. bohrium.com |

Exploration of New Catalytic Applications for the Chiral Scaffold

The inherent chirality and presence of multiple heteroatoms in this compound make its scaffold an attractive candidate for applications in asymmetric catalysis. The pyrrolidine motif is a well-established component of highly successful organocatalysts, while the pyridine ring can act as a ligand for transition metals. rsc.orgnih.gov

Future research is expected to explore the use of this scaffold as a novel ligand in a variety of metal-catalyzed reactions. For instance, it could be employed in rhodium-catalyzed asymmetric Heck reactions or copper-catalyzed 1,3-dipolar cycloadditions to create complex chiral molecules. mdpi.comorganic-chemistry.org Furthermore, derivatives of this scaffold could function as recyclable organocatalysts, perhaps tagged with ionic liquids, for reactions like asymmetric Michael additions, providing high yields and enantioselectivities. researchgate.net The combination of the Lewis basic pyridine nitrogen and the chiral pyrrolidine could lead to synergistic effects, enabling challenging transformations with high stereocontrol. rsc.org

Table 2: Prospective Catalytic Applications

| Catalytic Reaction | Role of the Scaffold | Potential Outcome |

|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalyst | High diastereo- and enantioselectivity in carbon-carbon bond formation. researchgate.net |

| Asymmetric Aldol (B89426) Reaction | Chiral Ligand for Lewis Acids (e.g., Zn, Cu) | Enantioselective synthesis of chiral β-hydroxy ketones. |

| [3+2] Cycloaddition | Chiral Ligand for Copper or Silver Catalysts | Stereocontrolled synthesis of highly substituted pyrrolidines and oxindoles. mdpi.comrsc.org |

| Asymmetric Hydrogenation | Chiral Ligand for Rhodium or Iridium Catalysts | Access to enantiomerically pure alcohols, amines, and alkanes. |

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to accelerate the development of new compounds and catalysts by providing insights into their structure, reactivity, and properties. researchgate.net Future academic work on this compound will undoubtedly be guided by advanced computational studies.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential catalytic cycles involving this scaffold, helping to rationalize observed stereoselectivities and guide the design of more effective catalysts. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel derivatives, identifying key structural features for optimal interaction with therapeutic targets like kinases or G-protein coupled receptors. scispace.com Molecular dynamics simulations could further probe the binding modes of these compounds with target proteins, providing a dynamic picture of the interactions and informing the design of next-generation drug candidates with improved potency and selectivity. scispace.comnih.gov

Table 3: Future Directions in Computational Modeling

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Rational design of improved catalysts; understanding of electronic structure. researchgate.net |

| QSAR Modeling | Predict biological activity or physicochemical properties of new analogs. | Prioritization of synthetic targets for drug discovery programs. scispace.com |

| Molecular Docking | Predict binding affinity and orientation in protein active sites. | Identification of potential biological targets and lead compounds. nih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes over time. | Deeper understanding of binding kinetics and conformational changes. researchgate.net |

Expansion of the Scaffold's Utility in Diverse Chemical Transformations

The this compound scaffold is a versatile building block that can be further elaborated to access a wide range of novel chemical entities. ontosight.ai Future research will focus on exploring the reactivity of both the pyridine and pyrrolidine rings to expand the chemical space accessible from this starting point.

The pyridine ring can undergo a variety of transformations, including electrophilic aromatic substitution, N-oxidation, and cross-coupling reactions to introduce new functional groups. organic-chemistry.org The secondary amine of the pyrrolidine ring is a handle for N-alkylation, N-acylation, or sulfonylation, allowing for the systematic modification of the scaffold's properties. These derivatization strategies could be used to create libraries of compounds for screening in medicinal chemistry, agrochemistry, and materials science. mdpi.com The unique combination of a chiral pyrrolidine and an electronically tunable pyridine ring makes this scaffold a promising platform for the development of functional molecules with applications ranging from pharmaceuticals to optical materials. nih.govresearchgate.net

Table 4: Potential Chemical Transformations of the Scaffold

| Reaction Site | Transformation Type | Potential Reagents | Resulting Compound Class |

|---|---|---|---|

| Pyridine Ring | Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Biaryl-substituted pyridine derivatives. |

| Pyridine Ring | C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Ir) | Directly functionalized pyridine analogs. |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehydes/ketones, reducing agent | N-substituted pyrrolidine derivatives. |

| Pyrrolidine Nitrogen | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides | Amides and sulfonamides with modified properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(Pyrrolidin-3-yloxy)-pyridine to achieve high enantiomeric purity?

- Methodology : Utilize nucleophilic substitution reactions between pyridine derivatives and chiral pyrrolidine precursors. For example, react a pyridine-based electrophile (e.g., 2-chloropyridine) with (S)-pyrrolidin-3-ol under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or ethanol at 40–60°C. Monitor reaction progress via TLC or HPLC. Chiral HPLC or capillary electrophoresis should confirm enantiopurity (>98%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., pyridine ring substitution) and stereochemistry (e.g., pyrrolidine C3 configuration).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 179.23).

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable.

- Chiral HPLC : Use columns like Chiralpak AD-H to verify enantiopurity .

Q. How can researchers address poor aqueous solubility of this compound in biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Protonate the pyridine nitrogen in acidic buffers (pH ~4–5) to enhance solubility.

- Salt Formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .

Advanced Research Questions

Q. How does the (S)-enantiomer’s biological activity differ from the (R)-enantiomer in receptor-binding studies?

- Methodology :

- Chiral Separation : Use preparative chiral HPLC to isolate enantiomers.

- In Vitro Assays : Compare IC₅₀ values in target receptors (e.g., nicotinic acetylcholine receptors) via radioligand binding assays.

- Molecular Docking : Model interactions using software like AutoDock Vina to identify stereospecific binding motifs. Contradictions in literature data may arise from impurities; validate purity via [α]D measurements .

Q. What strategies resolve contradictions in reported metabolic stability data for this compound?

- Methodology :

- In Vitro Microsomal Assays : Use liver microsomes from multiple species (e.g., human, rat) to assess interspecies variability.

- LC-MS/MS Metabolite Profiling : Identify oxidation products (e.g., pyrrolidine N-oxides) and quantify degradation rates.

- Control for Enantiomer Cross-Contamination : Re-test samples with chiral analytical methods to rule out racemization during experiments .

Q. What are the key considerations for designing in vivo pharmacokinetic studies with this compound?

- Methodology :

- Dosing Formulation : Use saline with 10% β-cyclodextrin for intravenous administration.

- Bioanalytical Validation : Develop a sensitive LC-MS/MS method (LOQ ≤1 ng/mL) for plasma quantification.

- Tissue Distribution : Track compound levels in brain tissue via microdialysis if targeting CNS receptors .

Safety and Handling

Q. What precautions are essential for safe laboratory handling of this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Absorb with vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols. Avoid aqueous runoff to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.